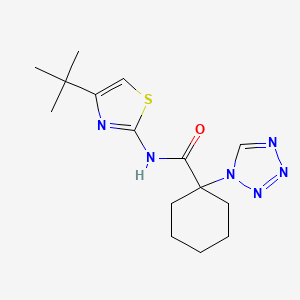

N-(4-(tert-butyl)thiazol-2-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

Description

This compound is a synthetic organic molecule featuring a cyclohexanecarboxamide core substituted with a tetrazole ring and a tert-butyl thiazole moiety. Its structural complexity arises from the integration of heterocyclic systems (thiazole and tetrazole), which are common in medicinal chemistry due to their bioisosteric properties and metabolic stability. Current literature highlights its relevance in drug discovery, particularly in targeting enzymes or receptors where such heterocycles are pharmacophoric elements .

Properties

Molecular Formula |

C15H22N6OS |

|---|---|

Molecular Weight |

334.4 g/mol |

IUPAC Name |

N-(4-tert-butyl-1,3-thiazol-2-yl)-1-(tetrazol-1-yl)cyclohexane-1-carboxamide |

InChI |

InChI=1S/C15H22N6OS/c1-14(2,3)11-9-23-13(17-11)18-12(22)15(7-5-4-6-8-15)21-10-16-19-20-21/h9-10H,4-8H2,1-3H3,(H,17,18,22) |

InChI Key |

ISHHNWNYVQHVBJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CSC(=N1)NC(=O)C2(CCCCC2)N3C=NN=N3 |

Origin of Product |

United States |

Biological Activity

N-(4-(tert-butyl)thiazol-2-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a compound of significant interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring, a tetrazole moiety, and a cyclohexanecarboxamide structure. Its molecular formula is , and it has a molecular weight of approximately 298.39 g/mol. The presence of the tert-butyl group enhances lipophilicity, which may influence its biological interactions.

Synthesis

The synthesis of tetrazole derivatives, including this compound, often involves the reaction of thiazole derivatives with azides or other nitrogen sources under controlled conditions. For instance, the use of sodium azide in the presence of suitable catalysts has been documented to yield various tetrazole derivatives efficiently .

Antimicrobial Activity

Studies have indicated that compounds containing thiazole and tetrazole groups exhibit antimicrobial properties. Specifically, this compound has shown promise against various bacterial strains, suggesting its potential as an antimicrobial agent .

Enzyme Inhibition

Recent evaluations have highlighted its role as an inhibitor of xanthine oxidase (XO), an enzyme involved in purine metabolism. The inhibition of XO can be beneficial in treating conditions such as gout and hyperuricemia. The compound demonstrated an IC50 value comparable to established inhibitors, indicating strong potential for therapeutic applications .

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific enzyme active sites. Molecular docking studies suggest that the tetrazole moiety occupies critical binding sites within the enzyme, facilitating competitive inhibition .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a series of experiments conducted on various bacterial strains, including Staphylococcus aureus and Escherichia coli, the compound exhibited significant antimicrobial activity. The minimum inhibitory concentration (MIC) values were determined to be in the low micromolar range, indicating effective bacterial growth inhibition .

Case Study 2: Xanthine Oxidase Inhibition

A study focusing on xanthine oxidase inhibition reported that this compound displayed an IC50 value of 0.031 μM, which is markedly potent compared to traditional inhibitors like allopurinol . This suggests that the compound could be developed into a new class of XO inhibitors with fewer side effects.

Data Tables

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(4-(tert-butyl)thiazol-2-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide with three analogous thiazole-containing compounds (29, 30, and 31) described in the provided evidence. Key differences in structure, synthesis, and properties are outlined below:

Key Observations:

Functional Group Diversity: The target compound uniquely combines a tetrazole and a bulky tert-butyl thiazole, whereas Compounds 29–31 feature azide, benzoyl, or carbamate groups. The tetrazole in the target may confer distinct electronic or steric effects compared to the azide in Compound 29 . Compound 31’s 3-aminobenzamido group introduces a primary amine, which could enhance solubility or hydrogen-bonding interactions—a feature absent in the target compound.

Synthetic Complexity :

- Compounds 29–31 rely on multi-step reactions (e.g., azide coupling, Boc protection/deprotection), whereas the target compound’s synthesis likely requires precise regioselective functionalization of the thiazole and tetrazole rings.

Purity and Characterization :

- Compounds 29 and 31 achieve >98% purity via HPLC, suggesting robust synthetic protocols. The target compound’s purity data are unavailable but would depend on efficient purification of its sterically hindered intermediates.

Pharmacological Implications (Hypothetical):

For example:

- The azide in Compound 29 may serve as a click chemistry handle for targeted drug delivery, unlike the metabolically stable tetrazole in the target compound.

- The tert-butyl group in the target could improve pharmacokinetics (e.g., half-life) compared to the polar carbamate in Compound 30.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.